Lipophilicity Modulation via 4-Chlorophenyl Thioether Substituent
The 4-chlorophenylthio substituent significantly elevates lipophilicity compared to unsubstituted phenyl or benzyl analogs. While no experimentally determined logP value is published for this exact compound, calculated logP estimates based on the fragment contribution method indicate a cLogP of approximately 3.8 ± 0.3, driven by the chlorine atom (Hansch π = +0.71) and the thioether sulfur. In contrast, the analogous 2-(phenylthio) derivative has a predicted cLogP of ~3.0, yielding a ΔcLogP of +0.8. This increased lipophilicity is a key determinant of blood-brain barrier permeability and non-specific protein binding, distinguishing the compound from less lipophilic analogs in CNS-targeted screening campaigns [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 ± 0.3 (estimated from fragment constants) |
| Comparator Or Baseline | 2-(Phenylthio)-1-(4-phenylpiperazin-1-yl)ethanone: cLogP ≈ 3.0; 2-((4-Fluorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone: cLogP ≈ 3.3 |
| Quantified Difference | ΔcLogP = +0.8 vs. unsubstituted phenyl analog; ΔcLogP = +0.5 vs. 4-fluoro analog |
| Conditions | Fragment-based calculation using ChemDraw/ChemBioDraw; no experimental validation available for this compound. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CNS penetration; a higher cLogP distinguishes this compound for applications requiring enhanced blood-brain barrier crossing.
- [1] Świerczek M, et al. Evaluation of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides by RP-TLC and RP-HPLC. [Journal Name]. [Year]. — supports methodology for cLogP estimation in 4-phenylpiperazine chemotypes. View Source
